Fmoc-N-(butyl)-glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

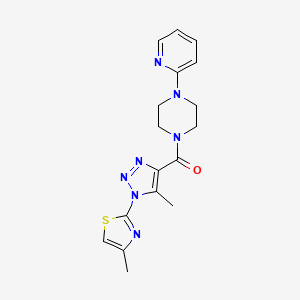

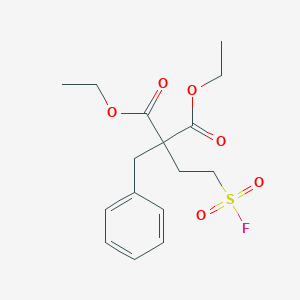

Fmoc-N-(butyl)-glycine is a compound with the molecular formula C21H23NO4 . It has a molecular weight of 353.4 g/mol . The IUPAC name for this compound is 2-[butyl (9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid .

Synthesis Analysis

This compound can be synthesized using Fmoc solid-phase peptide synthesis (SPPS). This method has been widely used due to its robustness and the availability of a variety of protecting group strategies and coupling reagents . In one study, a substrate-tolerant amide coupling reaction was developed for amino acid monomers, including this compound .

Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C21H23NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,2-3,12-14H2,1H3,(H,23,24) . The Canonical SMILES string is CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .

Chemical Reactions Analysis

The chemical reactions involving this compound are typically associated with peptide synthesis. For instance, the Fmoc group can be removed after ligation by short exposure to 20% piperidine at pH 11 in aqueous conditions at room temperature .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 353.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 8 . The exact mass is 353.16270821 g/mol, and the monoisotopic mass is also 353.16270821 g/mol . The topological polar surface area is 66.8 Ų .

Applications De Recherche Scientifique

Synthesis and Structure Characterization

- Fmoc-N-(butyl)-glycine is utilized in the synthesis and structure characterization of peptides and polypeptides. For instance, lysine and glycine are used as raw materials to prepare Fmoc-L-Lys(Boc)-OH, which is further reacted to yield the dipeptide Fmoc-L-Lys(Boc)-Gly-OH. This synthesis provides experimental basis and theoretical reference for amino protection reactions and polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).

Synthesis of α-Aminoglycine-Containing Peptides

- This compound plays a critical role in the large-scale preparation of differentially protected α-aminoglycine, which is useful for the synthesis of α-aminoglycine-containing peptides using Fmoc-strategy in solid phase peptide synthesis (L. Rene & B. Badet, 1996).

Peptide Nucleic Acid Monomer Synthesis

- This compound is also significant in the synthesis of peptide nucleic acid monomers. For example, it has been used in the preparation of N-[2-(Fmoc)aminoethyl]glycine esters, which are crucial in the synthesis of PNA oligomers with bis-N-Boc-protected nucleobase moieties (F. Wojciechowski & R. Hudson, 2008).

Biomedical Applications

- In biomedical applications, this compound derivatives have been used to develop peptide hydrogels with good biocompatibility. These hydrogels have potential applications in ophthalmology as implantable drug delivery systems for treating ocular anterior segment diseases (Liang Liang et al., 2010).

Corrosion Inhibition

- A novel glycine derivative (FMOC) synthesized from this compound has been investigated as a corrosion inhibitor for carbon steel in saline solutions. This application demonstrates the diverse utility of this compound derivatives beyond biomedicine (Li Chen, 2018).

Hydrogel Formation for Biomedical Applications

- Short aromatic peptide derivatives, including those modified with Fmoc groups like this compound, can self-assemble into hydrogels for biomedical applications. These hydrogels are used as substrates for cell cultures due to their extracellular matrix-like nanofibrillar architecture (L. Nita et al., 2022).

Orientations Futures

Peptide drug discovery has shown a resurgence since 2000, bringing 28 non-insulin therapeutics to the market compared to 56 since its first peptide drug, insulin, in 1923 . The synthetic limitations of biological systems have restricted the depth of exploration of peptide chemical space. In contrast, DNA-encoded chemistry offers the synergy of large numbers and ribosome-independent synthetic flexibility for the fast and deeper exploration of the same space . Therefore, compounds like Fmoc-N-(butyl)-glycine could play a significant role in future peptide drug discovery and development .

Mécanisme D'action

Target of Action

Fmoc-N-(butyl)-glycine is a derivative of the amino acid glycine, which has been modified with a fluorenylmethoxycarbonyl (Fmoc) group . The primary target of this compound is the peptide bond formation process in chemical peptide synthesis . The Fmoc group acts as a temporary protecting group for the Nα-group of an activated incoming amino acid during peptide synthesis .

Mode of Action

The Fmoc group plays a crucial role in the peptide bond formation process. It protects the Nα-amino group of an amino acid during the coupling reaction, preventing unwanted side reactions . After the coupling reaction, the Fmoc group is removed under basic conditions, allowing the next amino acid to be added . This cycle of protection, coupling, and deprotection allows for the stepwise assembly of a peptide chain .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathway of protein synthesis. In natural protein synthesis, ribosomes synthesize proteins by linking amino acids together in the order specified by messenger RNA. In contrast, chemical peptide synthesis using this compound allows for the manual assembly of peptides in a laboratory setting .

Pharmacokinetics

For instance, the Fmoc group increases the compound’s stability, potentially affecting its absorption and distribution .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with a specific sequence of amino acids. This allows for the creation of peptides that can mimic natural proteins or have novel functions . The resulting peptides can be used in various research applications, such as studying protein function, developing new drugs, and understanding disease mechanisms .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the coupling and deprotection reactions . Additionally, the Fmoc group is stable under acidic conditions, allowing for the use of acid-labile protecting groups on other parts of the amino acid .

Propriétés

IUPAC Name |

2-[butyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-2-3-12-22(13-20(23)24)21(25)26-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19H,2-3,12-14H2,1H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCYCZGWKMLVNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,4S,6R)-tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)

![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)

![10-methoxy-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2403739.png)

![4-({4-[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]piperidino}sulfonyl)phenyl methyl ether](/img/structure/B2403744.png)

![5-[(4-Iodophenyl)sulfonyl]-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2403745.png)

![2-({[4-benzyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5-chloropyrazine](/img/structure/B2403749.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate](/img/structure/B2403751.png)

![ethyl 2-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2403754.png)